molecular formula C7H7Cl2N3O B8479795 3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide

3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide

Cat. No.: B8479795
M. Wt: 220.05 g/mol
InChI Key: NJKZUXXYIAZQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide is a useful research compound. Its molecular formula is C7H7Cl2N3O and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

3,6-dichloro-N,N-dimethylpyridazine-4-carboxamide

InChI

InChI=1S/C7H7Cl2N3O/c1-12(2)7(13)4-3-5(8)10-11-6(4)9/h3H,1-2H3

InChI Key

NJKZUXXYIAZQCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloro-pyridazine-4-carboxylic acid (500 mg, 2.59 mmol) was dissolved in dichloromethane (2 mL), treated with di-iso-propylamine (454 μL, 2.59 mmol) and cooled in an ice water bath. Pivaloyl chloride (318 μL, 2.59 mmol) was added and the mixture was stirred for 25 minutes. 2 M dimethylamine (2.59 mL, 5.18 mmol) was added and the reaction was stirred 15 h. The mixture was washed with saturated ammonium chloride (1×), saturated sodium bicarbonate (1×), and dried over sodium sulfate to afford 3,6-dichloro-pyridazine-4-carboxylic acid dimethylamide (353 mg, 62.2%). MS: m/z 220 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
454 μL
Type
reactant
Reaction Step Two
Quantity
318 μL
Type
reactant
Reaction Step Three
Quantity
2.59 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.